molecular formula C22H30N4O2 B13873359 Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate

Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate

Cat. No.: B13873359
M. Wt: 382.5 g/mol
InChI Key: FODWUJZTDJZUBL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester group and a 6-aminopyridin-2-yl phenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethanolamine under acidic conditions.

    Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the 6-aminopyridin-2-yl phenyl ethyl group: This step involves the reaction of the piperazine derivative with 6-aminopyridin-2-yl phenyl ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine and pyridine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug design.

    Biological Probes: It can be used as a probe to study biological pathways.

Medicine

    Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: It is used in the development of new materials with specific properties.

    Chemical Manufacturing: The compound is a valuable intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and the pyridine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate is unique due to the presence of the 6-aminopyridin-2-yl phenyl ethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacophore and its versatility in various chemical reactions.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H30N4O2/c1-22(2,3)28-21(27)26-15-13-25(14-16-26)12-11-17-7-9-18(10-8-17)19-5-4-6-20(23)24-19/h4-10H,11-16H2,1-3H3,(H2,23,24)

InChI Key

FODWUJZTDJZUBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)C3=NC(=CC=C3)N

Origin of Product

United States

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